
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The ethoxy and fluorophenyl substituents may influence the molecule's physical properties, reactivity, and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives can be approached through various methods. For instance, the "click chemistry" approach is a highly efficient method for synthesizing 1,2,3-triazoles, as demonstrated in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . This method involves the reaction of organic azides with terminal alkynes. Although the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the ethoxy and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The structure of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed using NMR spectroscopy and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The presence of an ester or carboxamide group, as seen in related compounds, suggests potential for further chemical transformations . These functional groups can undergo various chemical reactions, such as hydrolysis, reduction, or further condensation reactions, to yield a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents like ethoxy and fluorophenyl groups can affect the compound's solubility, boiling and melting points, and stability. The fluorescence properties of related compounds, such as those described in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, indicate that triazole derivatives can display significant solvatochromism and fluorescence, which could be relevant for applications in imaging or as fluorescent probes . The anti-inflammatory activity of similar molecules, such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, also suggests potential pharmacological properties that could be explored for the compound .
Applications De Recherche Scientifique
Fluorescence Applications
The synthesis of various fluorescent dyes, including compounds similar to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds display fluorescence across a broad spectrum when dissolved in DMSO, with quantum yields ranging from 0.1 to 0.88. Such materials are valuable for applications in biochemical assays, imaging, and as probes for biological studies due to their high emission efficiency and solvatochromism, suggesting potential utility in molecular charge transfer studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, closely related to the compound , reveals their utility in developing antimicrobial agents. These compounds have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial activities. This highlights their potential use in the development of new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Research
Compounds structurally related to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer properties. Some derivatives were found to exhibit significant cytotoxic activities against various human cancer cell lines, such as breast and colorectal cancer cells, indicating their potential as leads in anticancer drug development (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Antiviral Research
A study on benzamide-based 5-aminopyrazoles and their derivatives, which share a structural motif with the compound of interest, demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of these compounds in developing treatments for viral infections, highlighting the versatile applications of 1,2,3-triazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWSRXLPXBOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)
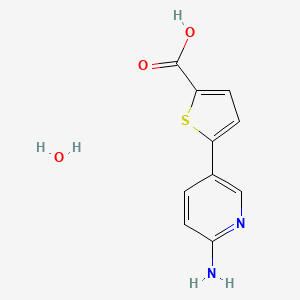


![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

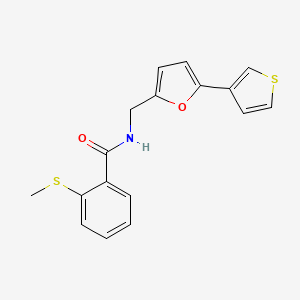
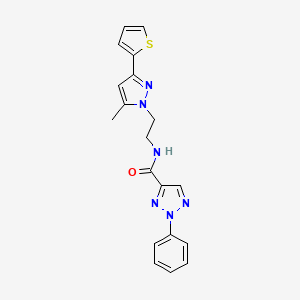
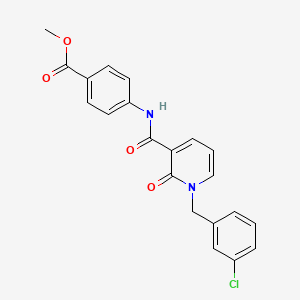
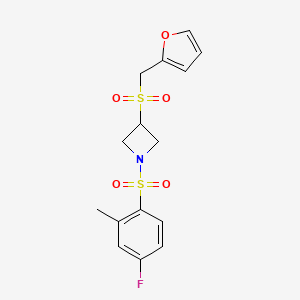
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)